4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a pyrimidine core, which is substituted with a pyrazole moiety and a 2-fluorophenyl piperazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
This compound is classified under:
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves several key steps:
The reactions are generally carried out under controlled temperature and pressure conditions, with careful monitoring of reactant concentrations to optimize yield and minimize by-products.
The molecular formula for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is C18H19FN6. The structure consists of a central pyrimidine ring linked to both a pyrazole group and a piperazine moiety, with a fluorinated phenyl group attached to the piperazine nitrogen.
Property | Value |
---|---|
Molecular Weight | 338.4 g/mol |
IUPAC Name | 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
InChI | InChI=1S/C18H19FN6/c19-16... |
InChI Key | RPBCHUCOXNWZHJ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CC=N4 |
The compound can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine primarily involves its interaction with specific molecular targets, notably equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and adenosine regulation in cells, making this compound a potential candidate for therapeutic applications targeting these pathways .
The compound exhibits characteristics typical of its class:
Relevant chemical properties include:
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3